Rehmannioside C
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Overview
Description
Rehmannioside C is an iridoid glycoside compound found in the roots of Rehmannia glutinosa, a traditional Chinese medicinal herb. This compound is known for its various pharmacological properties, including anti-inflammatory and hepatoprotective effects .
Mechanism of Action
Target of Action
Rehmannioside C, an iridoid glucoside isolated from Radix Rehmanniae Praeparata , primarily targets the Nuclear Factor Kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways . These pathways play a crucial role in regulating immune responses and inflammation .
Mode of Action
This compound interacts with its targets to modulate their activity. It activates the NF-κB and MAPK signaling pathways, which in turn reduces the production of pro-inflammatory cytokines . This interaction results in an anti-inflammatory response, making this compound beneficial in the treatment of diseases with an inflammatory component .
Biochemical Pathways
This compound affects several biochemical pathways. It is involved in the regulation of the NF-κB, MAPK, glycolysis, Protein kinase B-serine/threonine kinase 1 signaling, regulation of autophagy, and Transforming growth factor-beta signaling pathways . These pathways are crucial for various cellular processes, including inflammation, cell growth, and apoptosis .
Pharmacokinetics
A study on radix rehmanniae, which contains this compound, showed that after oral administration, the active compounds were rapidly absorbed and excreted . More research is needed to fully understand the ADME properties of this compound.
Result of Action
The molecular and cellular effects of this compound’s action are primarily anti-inflammatory. By activating the NF-κB and MAPK signaling pathways, it reduces the production of pro-inflammatory cytokines . This leads to a decrease in inflammation, which can be beneficial in the treatment of various diseases, including liver diseases and psoriasis .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in the context of ischemic stroke, Rehmannioside A, a compound similar to this compound, was found to improve cognitive impairment and alleviate ferroptosis via activating the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway . This suggests that the cellular environment, particularly the presence of oxidative stress, can influence the action of this compound.
Biochemical Analysis
Biochemical Properties
Rehmannioside C plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to be involved in the PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathways, which are crucial for cellular functions . These interactions are often characterized by binding affinities and enzymatic reactions that influence the overall biochemical processes within the cell.
Cellular Effects
This compound has a profound impact on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been shown to improve cognitive impairment after cerebral ischemia by inhibiting ferroptosis and activating PI3K/AKT/Nrf2 and SLC7A11/GPX4 signaling pathway .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it has been suggested that this compound exerts its effects by inhibiting the TRAF6/MAPK signaling pathway .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that it can delay cartilage degradation and alleviate inflammation in OA rats
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with various enzymes or cofactors, and can affect metabolic flux or metabolite levels
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are important aspects of its biochemical properties. This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles
Preparation Methods
Synthetic Routes and Reaction Conditions: Rehmannioside C can be extracted from the roots of Rehmannia glutinosa using various extraction methods. One common method involves the use of solvents such as ethanol or methanol to extract the iridoid glycosides from the plant material. The extract is then purified using techniques like column chromatography to isolate this compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale extraction from Rehmannia glutinosa roots. The process includes drying the roots, grinding them into a fine powder, and then using solvent extraction followed by purification steps to obtain the compound in a pure form .
Chemical Reactions Analysis
Types of Reactions: Rehmannioside C undergoes various chemical reactions, including hydrolysis, oxidation, and glycosylation.
Common Reagents and Conditions:
Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its aglycone and sugar components.
Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of different oxidation products.
Glycosylation: Enzymatic glycosylation can add sugar moieties to the aglycone part of this compound, forming different glycosides.
Major Products Formed: The major products formed from these reactions include various glycosides and aglycones, which can have different pharmacological properties .
Scientific Research Applications
Chemistry:
- Used as a reference compound in the study of iridoid glycosides.
- Employed in the synthesis of novel glycosides for pharmacological studies .
Biology:
- Investigated for its role in modulating biological pathways, including anti-inflammatory and antioxidant pathways .
Medicine:
- Studied for its hepatoprotective effects, particularly in the treatment of liver diseases.
- Explored for its potential in treating inflammatory conditions and autoimmune diseases .
Industry:
- Used in the development of herbal supplements and traditional medicines.
- Incorporated into cosmetic products for its antioxidant properties .
Comparison with Similar Compounds
Rehmannioside C is part of a group of iridoid glycosides found in Rehmannia glutinosa. Similar compounds include:
- Rehmannioside A
- Rehmannioside B
- Catalpol
- 8-Epiloganin
Uniqueness: this compound is unique due to its specific glycosidic structure, which contributes to its distinct pharmacological properties. Compared to other iridoid glycosides, this compound has shown a stronger hepatoprotective effect and a more pronounced anti-inflammatory action .
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(1S,4aR,5R,7S,7aS)-5-hydroxy-7-methyl-7-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,5,6,7a-tetrahydro-1H-cyclopenta[c]pyran-1-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O14/c1-21(35-20-17(30)15(28)13(26)10(6-23)33-20)4-8(24)7-2-3-31-18(11(7)21)34-19-16(29)14(27)12(25)9(5-22)32-19/h2-3,7-20,22-30H,4-6H2,1H3/t7-,8+,9+,10+,11+,12+,13-,14-,15-,16+,17+,18-,19-,20+,21-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MITBZAODGSBUIS-YSCABPIUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(C2C1C(OC=C2)OC3C(C(C(C(O3)CO)O)O)O)O)OC4C(C(C(C(O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]1(C[C@H]([C@H]2[C@@H]1[C@@H](OC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O)O[C@@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O14 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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